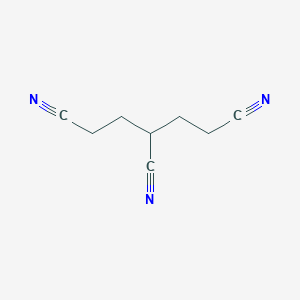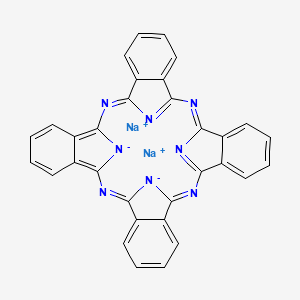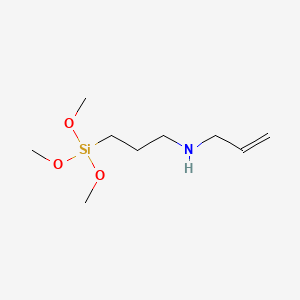
1,3,5-Pentanetricarbonitrile
Vue d'ensemble
Description
1,3,5-Pentanetricarbonitrile, also known as Pentane-1,3,5-tricarbonitrile, is a chemical compound with the molecular formula C8H9N3 . Its average mass is 147.177 Da and its monoisotopic mass is 147.079651 Da .
Molecular Structure Analysis
The molecular structure of 1,3,5-Pentanetricarbonitrile consists of 8 carbon atoms, 9 hydrogen atoms, and 3 nitrogen atoms . The detailed structure is not available in the search results.Physical And Chemical Properties Analysis
1,3,5-Pentanetricarbonitrile is a liquid at room temperature . It has a boiling point of 190 °C at 0.5 mmHg and a refractive index of 1.47 .Applications De Recherche Scientifique
Electrochemical Applications
1,3,5-Pentanetricarbonitrile (PTN) demonstrates potential in enhancing the electrochemical characteristics of LiCoO2 cathodes, especially when operating under high charging cut-off voltages. PTN as an electrolyte additive contributes to the formation of a stable CEI film on the LiCoO2 cathode surface, which is beneficial in reducing continuous electrolyte decomposition and interfacial impedance. This results in improved capacity retention and a significant increase in the mass-specific energy density of LCO cathodes (Boyu Duan et al., 2018).
Organic Synthesis and Biologically Active Compounds
Pentanedinitrile derivatives, including 1,3,5-Pentanetricarbonitrile, find usage in the synthesis of biologically active compounds and as precursors for azaheterocycles, polymers, and other functional materials. These compounds have been explored for their potential in antitumor activities, showcasing the versatility of 1,3,5-Pentanetricarbonitrile in the field of organic synthesis and medicinal chemistry (N. Nishiwaki et al., 1999).
Theoretical Studies in Chemistry
Theoretical investigations, such as those employing density functional theory (DFT), provide insights into the thermal rearrangements of compounds like 1-hexen-5-yne and 1,2,5-hexatriene. These studies, which include 1,3,5-Pentanetricarbonitrile, help in understanding the pyrolysis and reaction kinetics of these systems, contributing significantly to the field of computational chemistry and material science (U. Bozkaya & İ. Özkan, 2012).
Electrophoretic and Electrical Properties
The synthesis and characterization of compounds like imidazole substituted phthalocyanines, which involve 1,3,5-Pentanetricarbonitrile derivatives, play a crucial role in studying electrophoretic and electrical properties. These studies are instrumental in understanding semiconductor behavior and conduction processes in various materials, thereby contributing to the advancement of electronic and photonic technologies (E. Yabaş et al., 2011).
Catalysis and Chemical Reactions
1,3,5-Pentanetricarbonitrile is involved in the synthesis of various metal-free and metallophthalocyanines. These compounds are used in catalytic activities like cyclohexene oxidation, showcasing the role of 1,3,5-Pentanetricarbonitrile in facilitating important chemical reactions and catalytic processes (E. Saka et al., 2013).
Biofuels and Bioenergy
Research on pentanol isomers, which include derivatives of 1,3,5-Pentanetricarbonitrile, highlights the potential of these compounds in the biofuel industry. Their application as biofuels and the investigation of their combustion properties in diesel engines are critical areas of research in sustainable energy (A. Cann & J. Liao, 2009).
Safety And Hazards
1,3,5-Pentanetricarbonitrile is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
Propriétés
IUPAC Name |
pentane-1,3,5-tricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-1-3-8(7-11)4-2-6-10/h8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIMZKYZCDNHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CCC#N)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291367 | |
| Record name | 1,3,5-Pentanetricarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Pentanetricarbonitrile | |
CAS RN |
4379-04-8 | |
| Record name | 1,5-Pentanetricarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Pentanetricarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Pentanetricarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-Pentanetricarbonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8VV2SDF9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of nitrous acid in the synthesis of 2,4,6-tricyanopyridine N-oxide from 1,3,5-pentanetricarbonitrile?
A1: The research paper by [] demonstrates that nitrous acid acts as a catalyst in the reaction of the bis(diethylammonium) salt of 1,5-di-aci-nitro-3-nitro-1,3,5-pentanetricarbonitrile with other reagents to form 2,4,6-tricyanopyridine N-oxide. The reaction proceeds through an autocatalytic mechanism, meaning that nitrous acid is produced as a byproduct during the reaction, further accelerating the synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-, compd. with N-cyclohexylcyclohexanamine](/img/structure/B1581381.png)











